![molecular formula C24H18Cl2N2O3 B11103521 5-(2,4-dichlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11103521.png)
5-(2,4-dichlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2,4-DICHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including hydroxyl, benzoyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DICHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials might include 2,4-dichlorophenyl derivatives, 4-methylbenzoyl chloride, and pyridylmethyl compounds. Common reaction conditions include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating diseases. Research would focus on its efficacy, safety, and mechanism of action.
Industry
In material science, the compound could be used to develop new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(2,4-DICHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects would depend on its specific application. For example, in a biological context, it might interact with a particular enzyme or receptor, altering its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-DICHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE shares structural similarities with other pyrrol-2-one derivatives, which are known for their diverse biological activities.
- Compounds like 5-(2,4-DICHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may also be compared with other benzoyl and pyridyl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C24H18Cl2N2O3 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18Cl2N2O3/c1-14-4-6-16(7-5-14)22(29)20-21(18-9-8-17(25)11-19(18)26)28(24(31)23(20)30)13-15-3-2-10-27-12-15/h2-12,21,29H,13H2,1H3/b22-20+ |
InChI Key |
HODPKYLUZLQRBY-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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